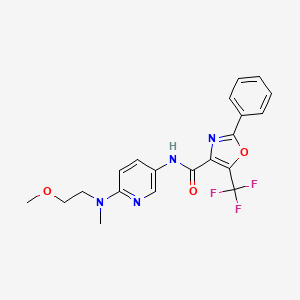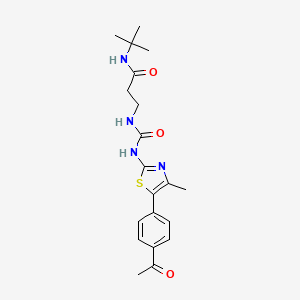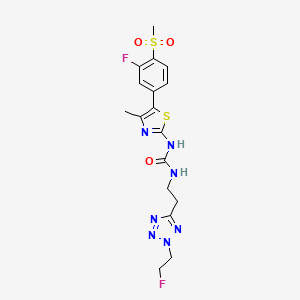
Mito Red
説明
“Mito Red” is a health and wellness product known for its high-quality red and near-infrared LED light therapy devices . It’s a cell membrane permeable Rhodamine-based dye that localizes in mitochondria and emits red fluorescence . The interaction of this compound with mitochondria depends on the membrane potential of the mitochondria .
Chemical Reactions Analysis
This compound’s interaction with mitochondria depends on the membrane potential of the mitochondria . A related compound, Mito-BDP 630, was shown to readily penetrate cellular and mitochondrial membranes for mitochondrial imaging .
科学的研究の応用
Sensing and Imaging of Mitochondrial Viscosity
A red fluorescent probe, Mito-V, was developed to monitor changes in mitochondrial viscosity with high selectivity and sensitivity. Its use in sensing mitochondrial viscosity changes in living cells under various biological processes represents a significant advancement in understanding mitochondrial dynamics (Chen et al., 2019).
Phototoxicity Minimization in Imaging
The development of cyclooctatetraene-conjugated cyanine dyes, specifically PK Mito Red, has provided a means to minimize photodynamic damage during mitochondrial imaging. This advancement is crucial for observing mitochondrial dynamics with reduced phototoxicity, a significant issue in fluorescence imaging (Yang et al., 2020).
Targeting Cancer Stem Cells
MitoTracker Deep Red (MTDR) has been identified as a metabolic inhibitor targeting mitochondria and eradicating cancer stem cells (CSCs). Its ability to interfere with mitochondrial metabolism at nanomolar concentrations and its effectiveness in inhibiting tumor growth and metastasis in vivo positions it as a potential clinical tool for targeting CSCs (Sargiacomo et al., 2021).
Visualization of Mitochondrial Microviscosity
A novel red-emitting viscosity probe, YD-Mito, has been synthesized for the precise visualization of mitochondrial viscosity. This probe's sensitivity and enhancement in fluorescence in response to viscosity changes enable a better understanding of mitochondrial function (Zhang et al., 2021).
Mitophagy Monitoring
Fluorescent probes G-Mito and R-Lyso were designed for dual-color visualization of mitophagy, a process critical for mitochondrial quality control. This approach enables the differentiation of mitochondria, lysosomes, and autolysosomes in living cells, offering insights into mitochondrial dynamics and health (Lu et al., 2021).
作用機序
The primary mechanism of action for Mito Red involves the stimulation of mitochondrial energy production in cells . When our bodies are exposed to red light, it penetrates our skin and gets absorbed by our cells. The red light gives a gentle “wake-up” signal to our mitochondria, making them work better and produce more energy .
将来の方向性
Mito Red Light continues to innovate in the field of red light therapy. They have developed the MitoPRO+ series, which incorporates the four most bio-active wavelengths, 630nm / 660nm (Red) and 830nm / 850nm (Near Infrared), aimed at delivering increased light energy at the parts of the spectra, which maximize cytochrome c oxidase activation . This suggests a future direction towards optimizing the effectiveness of red light therapy.
特性
IUPAC Name |
[6-(diethylamino)-9-[2-(4-methyl-2-oxochromen-7-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N2O5.ClH/c1-6-39(7-2)25-14-17-31-33(21-25)44-34-22-26(40(8-3)9-4)15-18-32(34)37(31)29-12-10-11-13-30(29)38(42)43-27-16-19-28-24(5)20-36(41)45-35(28)23-27;/h10-23H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSDCPWJRHMSZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5=CC6=C(C=C5)C(=CC(=O)O6)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)

![4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid](/img/structure/B3182615.png)
![2,6-dichloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B3182623.png)
![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)
![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
